molecular formula C21H15Cl2NO2S B3934272 10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine

10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine

Cat. No.: B3934272
M. Wt: 416.3 g/mol
InChI Key: UMHQWRMZPPFGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine, commonly known as Prochlorperazine, is a phenothiazine derivative that belongs to the class of antipsychotic drugs. It is used to treat various psychiatric disorders such as schizophrenia, anxiety, and bipolar disorder. In addition, it is also used to treat nausea and vomiting caused by chemotherapy and radiation therapy.

Mechanism of Action

Prochlorperazine acts by blocking dopamine receptors in the brain, which reduces the activity of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior. This leads to a decrease in psychotic symptoms such as delusions and hallucinations.
Biochemical and Physiological Effects:
Prochlorperazine has several biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and sexual function. In addition, it can cause sedation, drowsiness, and extrapyramidal symptoms such as tremors and muscle stiffness.

Advantages and Limitations for Lab Experiments

Prochlorperazine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also readily available and relatively inexpensive. However, it also has several limitations. It can cause significant side effects such as sedation and extrapyramidal symptoms, which can confound experimental results. In addition, it has a narrow therapeutic index, which means that the dose needs to be carefully monitored to avoid toxicity.

Future Directions

There are several future directions for the use of Prochlorperazine in scientific research. One potential area of research is the development of new antipsychotic drugs that have fewer side effects and are more effective than current treatments. Another area of research is the use of Prochlorperazine in the treatment of other psychiatric disorders such as depression and anxiety. Finally, Prochlorperazine could be used to study the effects of antipsychotic drugs on the brain and to develop new therapies for psychiatric disorders.

Scientific Research Applications

Prochlorperazine has been widely used in scientific research to study the effects of antipsychotic drugs on the central nervous system. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. As a result, Prochlorperazine has been used to study the mechanisms of action of antipsychotic drugs and their potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-phenothiazin-10-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2S/c1-13(26-18-11-10-14(22)12-15(18)23)21(25)24-16-6-2-4-8-19(16)27-20-9-5-3-7-17(20)24/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHQWRMZPPFGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine
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10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine
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10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine
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10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine
Reactant of Route 5
10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine
Reactant of Route 6
10-[2-(2,4-dichlorophenoxy)propanoyl]-10H-phenothiazine

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